molecular formula C16H12N6 B3840276 N~1~-(9-anthrylmethylene)-1H-tetrazole-1,5-diamine

N~1~-(9-anthrylmethylene)-1H-tetrazole-1,5-diamine

Cat. No. B3840276
M. Wt: 288.31 g/mol
InChI Key: MTPIJQSCRICLBB-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(9-anthrylmethylene)-1H-tetrazole-1,5-diamine, also known as ATDA, is a heterocyclic organic compound that has been extensively studied for its potential applications in various scientific fields. This compound is of particular interest due to its unique chemical structure, which gives it a range of interesting properties. In

Mechanism of Action

The mechanism of action of N~1~-(9-anthrylmethylene)-1H-tetrazole-1,5-diamine is not fully understood. However, it is believed that this compound exerts its biological effects through the inhibition of protein synthesis. Specifically, this compound is thought to inhibit the activity of ribosomes, which are responsible for the synthesis of proteins.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In particular, this compound has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N~1~-(9-anthrylmethylene)-1H-tetrazole-1,5-diamine in lab experiments is its unique chemical structure, which gives it a range of interesting properties. Additionally, this compound is relatively easy to synthesize, making it a convenient compound to work with. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to some cell lines, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving N~1~-(9-anthrylmethylene)-1H-tetrazole-1,5-diamine. One area of interest is the development of new materials based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications as an anticancer agent. Finally, more research is needed to determine the potential toxicity of this compound and its safety for use in humans.

Scientific Research Applications

N~1~-(9-anthrylmethylene)-1H-tetrazole-1,5-diamine has been studied for its potential applications in various scientific fields, including chemistry, materials science, and pharmacology. In chemistry, this compound has been used as a building block for the synthesis of other compounds. In materials science, this compound has been studied for its potential applications in the development of new materials with interesting properties. In pharmacology, this compound has been studied for its potential applications as an anticancer agent.

properties

IUPAC Name

1-[(E)-anthracen-9-ylmethylideneamino]tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6/c17-16-19-20-21-22(16)18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-10H,(H2,17,19,21)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPIJQSCRICLBB-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NN4C(=NN=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/N4C(=NN=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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